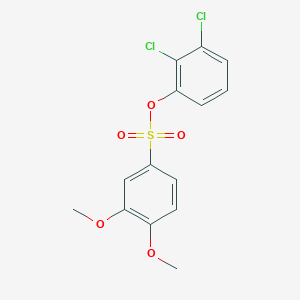

2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2,3-dichlorophenyl) 3,4-dimethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O5S/c1-19-11-7-6-9(8-13(11)20-2)22(17,18)21-12-5-3-4-10(15)14(12)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXVDSUFSDAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2,3-diaminophenyl 3,4-dimethoxybenzenesulfonate.

Oxidation: Formation of 2,3-dichlorophenyl 3,4-dimethoxybenzenesulfonic acid.

Reduction: Formation of 2,3-dichlorophenyl 3,4-dimethoxybenzenesulfide.

Scientific Research Applications

2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The chlorine atoms and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Effects

The bioactivity and stability of aryl sulfonates and related compounds are highly sensitive to substituent positions and functional groups. For example:

- 3,4-Dichlorophenyl derivatives : Compounds like (3,4-dichlorophenyl)succinic acid exhibit distinct reactivity due to the para-dichloro configuration, which enhances electron-withdrawing effects compared to the ortho-substituted 2,3-dichlorophenyl group in the target compound .

- Methoxy vs. hydroxy groups : Replacing hydroxyl groups (as in caffeic acid, 3,4-dihydroxybenzeneacrylic acid) with methoxy groups (as in 3,4-dimethoxybenzenesulfonate) increases lipophilicity and stability against oxidation, making the compound more suitable for applications requiring prolonged shelf-life or metabolic resistance .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Key Property Impact |

|---|---|---|

| 2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate | 2,3-Cl, 3,4-OCH₃ | High lipophilicity, moderate reactivity |

| (3,4-Dichlorophenyl)succinic acid | 3,4-Cl, -COOH | Enhanced acidity, water solubility |

| Caffeic acid | 3,4-OH, -COOH | Antioxidant activity, rapid degradation |

Physical and Chemical Stability

- Melting points : The thiazole derivative 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits a high melting point (233–234°C), suggesting strong crystalline packing due to hydrogen bonding and aromatic stacking. In contrast, sulfonate esters like the target compound typically have lower melting points due to reduced intermolecular forces .

- Impurity profiles : Pharmacopeial data for sertraline hydrochloride derivatives reveal that 3,4-dichlorophenyl variants exhibit higher impurity levels (1.64%) compared to 2,3- or 4-chlorophenyl analogs. This suggests that ortho-substituted chlorophenyl groups (as in the target compound) may confer better synthetic control and stability .

Table 2: Stability and Purity Comparison

Biological Activity

2,3-Dichlorophenyl 3,4-dimethoxybenzenesulfonate (CAS No. 723741-67-1) is an organic compound notable for its unique structural features, including two methoxy groups and a sulfonate moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is C14H12Cl2O5S, with a molecular weight of approximately 363.21 g/mol. The compound exhibits various chemical reactivity patterns, including substitution, oxidation, and reduction reactions. These properties are essential for its biological applications and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the chlorine atoms and methoxy groups may enhance binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfonate group is believed to play a crucial role in disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of related compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Enzyme Inhibition

The compound has been investigated for its role as a biochemical probe in studying enzyme activities. For instance, it may inhibit certain hydrolases or transferases by competing with natural substrates due to its structural similarity .

Study on Enzyme Inhibition

A study focused on the inhibition of specific enzymes by sulfonated phenyl compounds demonstrated that this compound could effectively inhibit enzyme activity in vitro. The results showed a significant decrease in enzyme activity at concentrations as low as 10 µM, suggesting potent inhibitory effects .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the environmental impact of related compounds. For example, exposure studies on freshwater macroinvertebrates indicated that similar dichlorophenyl compounds could negatively affect growth rates at low concentrations (NOECs ranging from 0.08 mg/L to 0.76 mg/L) . This highlights the need for careful consideration of ecological impacts when utilizing such compounds.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dichlorophenyl 4-methoxybenzenesulfonate | Lacks one methoxy group | Moderate antimicrobial properties |

| 2,3-Dichlorophenyl benzenesulfonate | No methoxy groups | Lower enzyme inhibition |

| 2,3-Dichlorophenyl 3-methoxybenzenesulfonate | One methoxy group | Enhanced anti-inflammatory effects |

Q & A

Q. How can researchers optimize the synthesis of 2,3-dichlorophenyl 3,4-dimethoxybenzenesulfonate to improve yield and purity?

- Methodological Answer : A factorial design approach can systematically evaluate variables such as reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reactants. For example, a 2³ factorial design would test high/low levels of each factor, enabling identification of interactions affecting yield. Post-reaction purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures purity validation .

Q. Table 1: Example Factorial Design Parameters

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Solvent | Dichloromethane | DMF |

| Molar Ratio (A:B) | 1:1 | 1:1.5 |

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., chlorine and methoxy group positions).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ or [M-Na]⁻).

- HPLC-PDA : Purity assessment using a reversed-phase column (e.g., 90% acetonitrile/water) with UV detection at 254 nm.

Cross-validation of these methods reduces misassignment risks .

Q. How can the compound’s stability under varying storage conditions be assessed?

- Methodological Answer : Accelerated stability studies under thermal (40°C, 75% RH), photolytic (ICH Q1B guidelines), and hydrolytic (pH 3–9 buffers) stress conditions. Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius modeling to predict shelf life at standard storage temperatures .

Q. Table 2: Stability Testing Conditions

| Condition | Parameters | Duration |

|---|---|---|

| Thermal | 40°C, 75% RH | 1–3 mo |

| Photolytic | 1.2 million lux-hours | 10 days |

| Hydrolytic (pH 7.4) | 37°C, phosphate buffer | 2 weeks |

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of sulfonate ester formation in this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Pair with isotopic labeling (e.g., deuterated phenyl groups, as in ) to trace bond formation/cleavage experimentally. MD simulations in explicit solvents (e.g., COSMO-RS) refine solvation effects on reaction kinetics .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural validation?

- Methodological Answer :

- Step 1 : Re-run NMR with higher field strength (600+ MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Step 2 : Validate via orthogonal methods (e.g., X-ray crystallography if crystals are obtainable).

- Step 3 : Use tandem MS (MS/MS) to confirm fragmentation patterns consistent with the proposed structure .

Q. What methodologies enable the identification of trace byproducts in large-scale syntheses?

- Methodological Answer : LC-HRMS with a Q-TOF detector provides ppm-level mass accuracy for unknown byproduct identification. Pair with preparative HPLC to isolate impurities for standalone NMR analysis. For non-volatile residues, thermogravimetric analysis (TGA) coupled with FTIR detects thermally stable byproducts .

Q. How can solvent effects on sulfonate group reactivity be systematically studied?

- Methodological Answer : Use a Kamlet-Taft solvatochromic parameter matrix (polarity, hydrogen-bonding, polarizability) to correlate solvent properties with reaction rates. For example, compare aprotic (DMF, THF) vs. protic (methanol, water) solvents in kinetic studies. Computational COSMO-RS models predict solvation free energies to guide solvent selection .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across independent studies?

- Methodological Answer :

- Step 1 : Standardize assay protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum size and broth microdilution).

- Step 2 : Validate compound purity (≥95% via HPLC) to exclude impurity-driven effects.

- Step 3 : Use cheminformatics tools (e.g., molecular docking) to assess target binding consistency across structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.